2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers
CAS No.:
Cat. No.: VC18148088
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-5-4-6-8(7)9(6)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
| Standard InChI Key | OAWYKFJBXIBPCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC2C1C2C(=O)O |
Introduction
Molecular Structure and Chemical Properties
Bicyclic Framework and Functional Groups
The compound’s core structure consists of a bicyclo[3.1.0]hexane system, a fused tricyclic scaffold comprising a cyclopropane ring fused to a cyclohexane moiety. This rigid architecture imposes significant conformational restraint, making it valuable for designing biologically active molecules with defined three-dimensional geometries. The Boc group (–OC(O)O–C(CH₃)₃) at position 2 acts as a temporary protecting group for the amine, while the carboxylic acid at position 6 enables further derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid |
| CAS Number | Not disclosed |
| Diastereomer Ratio | Variable (dependent on synthesis) |
Stereochemical Complexity
The mixture of diastereomers arises from stereogenic centers at positions 1, 2, 5, and 6 of the bicyclic system. Unlike enantiomers, diastereomers exhibit distinct physical properties (e.g., solubility, melting points), complicating purification but offering opportunities for selective functionalization.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step sequences:
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Bicyclic Core Formation: Cyclopropanation of pre-functionalized cyclohexene derivatives via transition metal-catalyzed reactions or photochemical methods.
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Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Carboxylic Acid Installation: Oxidation or hydrolysis of ester precursors at position 6.
A patent by Taisho Pharmaceuticals (US 10,689,327 B2) describes analogous routes for bicyclo[3.1.0]hexane derivatives, highlighting the use of stereoselective catalysts to control diastereomer ratios .
Analytical Characterization
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Chromatography: Reverse-phase HPLC and chiral column chromatography are employed to resolve diastereomers.
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Spectroscopy: NMR (¹H, ¹³C) confirms regiochemistry, while mass spectrometry verifies molecular weight.
Applications in Organic Synthesis and Medicinal Chemistry
Peptide Synthesis
The Boc group’s orthogonality enables its use in solid-phase peptide synthesis (SPPS). Deprotection under acidic conditions (e.g., trifluoroacetic acid) selectively removes the Boc group without affecting the carboxylic acid, allowing sequential peptide chain elongation.
Pharmaceutical Intermediates
The compound’s rigid structure is leveraged in prodrug design. For example, Taisho Pharmaceuticals’ patent discloses bicyclo[3.1.0]hexane-based prodrugs with enhanced metabolic stability and bioavailability .
Diastereomer Separation and Analytical Challenges
Chromatographic Resolution
Diastereomers are separated using:
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Normal-Phase Chromatography: Silica gel columns with hexane/ethyl acetate gradients.
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Chiral Stationary Phases: Cellulose- or amylose-derived columns for high-resolution separations.
Table 2: Separation Efficiency by Method
| Method | Resolution (Rs) | Purity Achieved |
|---|---|---|
| Normal-Phase HPLC | 1.2–1.5 | 90–95% |
| Chiral HPLC | >2.0 | >98% |
Kinetic Challenges
Steric hindrance from the Boc group slows reaction rates in subsequent derivatization steps. Kinetic studies recommend elevated temperatures (50–60°C) and polar aprotic solvents (e.g., DMF) to enhance yields.
Research Findings and Kinetic Studies
Steric and Electronic Effects
The Boc group’s tert-butyl moiety introduces steric bulk, reducing nucleophilic attack at the amine. Electronic effects from the bicyclic system further modulate reactivity, necessitating tailored reaction conditions .
Stability Under Acidic Conditions
The Boc group demonstrates stability in weakly acidic environments (pH 3–5), making it suitable for stepwise deprotection in multi-step syntheses.
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